molecular formula C13H14N2O3 B2418137 N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE CAS No. 1421525-80-5

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B2418137
CAS No.: 1421525-80-5
M. Wt: 246.266
InChI Key: FUCWVMDHRJSSQO-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-yl)-3-hydroxypropyl]pyridine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a hybrid structure incorporating both furan and pyridine heterocycles, which are privileged scaffolds known to confer valuable biological and physicochemical properties in small molecules . The presence of the pyridine ring, in particular, is a common bioisostere for benzene, often employed to improve a compound's pharmacokinetic profile and aqueous solubility . The specific spatial arrangement of the furan, hydroxypropyl linker, and pyridine-2-carboxamide groups makes this molecule a versatile building block or a potential pharmacophore for designing novel therapeutic agents. Researchers can utilize this compound in the synthesis of more complex molecular architectures or as a key intermediate in developing targeted bioactive molecules. Its structure is relevant for exploring ligands for various biological targets, and it may serve as a core template in programs aimed at developing antibacterial or anticancer agents, given that similar fused heterocyclic systems have demonstrated such activities in scientific literature . This product is provided for research use only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-11(12-5-3-9-18-12)6-8-15-13(17)10-4-1-2-7-14-10/h1-5,7,9,11,16H,6,8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCWVMDHRJSSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCC(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE typically involves the reaction of 3-(furan-2-yl)-3-hydroxypropylamine with picolinic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to ensure high yield and purity. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1Furan formationFuran-2-carbaldehyde + Malonic Acid53
2HydroxylationDimethyl sulfate + MeOH49
3Amide formationPyridine derivatives + Acylating agents65

Biological Activities

Research indicates that N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against a range of pathogens. This is attributed to the furan and pyridine moieties which enhance membrane permeability and disrupt bacterial cell walls.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in various models, demonstrating efficacy in reducing cytokine production and inflammation markers.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Applications in Medicinal Chemistry

This compound is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance pharmacological profiles.

Case Studies

  • Antimicrobial Agents : A study demonstrated that derivatives of this compound showed promising activity against resistant strains of bacteria, making it a candidate for further development as an antibiotic.
  • Anti-inflammatory Drugs : Clinical trials are ongoing to evaluate the efficacy of this compound in treating chronic inflammatory diseases such as rheumatoid arthritis.

Material Science Applications

In addition to its biological applications, this compound has potential uses in material sciences:

  • Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.
  • Nanotechnology : Its unique chemical structure allows for the creation of nanomaterials with specific functionalities, such as drug delivery systems or sensors.

Mechanism of Action

The mechanism of action of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The furan ring and picolinamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide
  • N-(3-(furan-2-yl)-3-hydroxypropyl)nicotinamide
  • N-(3-(furan-2-yl)-3-hydroxypropyl)isonicotinamide

Uniqueness

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE is unique due to the presence of both the furan ring and the picolinamide moiety. This combination provides distinct chemical properties and potential biological activities that are not observed in similar compounds. The furan ring offers aromatic stability and potential for various chemical modifications, while the picolinamide moiety can interact with biological targets in a specific manner .

Biological Activity

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a furan moiety and a hydroxypropyl group. The synthesis typically involves multi-step organic reactions that integrate the furan and hydroxypropyl components into the pyridine framework. Specific synthetic routes may include:

  • Formation of the Furan Ring : Utilizing furan-2-carbaldehyde as a starting material.
  • Hydroxypropyl Substitution : Employing alkylation techniques to introduce the hydroxypropyl group onto the pyridine ring.
  • Carboxamide Formation : Converting the carboxylic acid derivative into the amide form through reaction with amines.

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing several key activities:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial effects against various pathogens. For instance, derivatives of pyridine and furan have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often in the range of 3.12 to 12.5 µg/mL .

Anticancer Activity

Studies have highlighted the potential of this compound in cancer treatment, particularly in inhibiting tumor growth. For example, compounds with similar structural motifs have demonstrated significant tumor growth inhibition in xenograft models of head and neck cancer . The mechanism appears to involve apoptosis induction and cell cycle arrest.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interference with Signal Transduction : It may modulate signaling pathways that are crucial for cell survival and proliferation.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound:

  • Study on Antimicrobial Activity : A study published in MDPI evaluated various derivatives against Staphylococcus aureus and Escherichia coli, showing promising results for compounds with similar structures .
  • Cancer Xenograft Models : In vivo studies demonstrated that derivatives led to significant reductions in tumor size compared to controls, suggesting a strong potential for development as anticancer agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureMIC (µg/mL)Activity
N-(furan-2-yl)pyridine-3-carboxamideStructure5Antimicrobial
5-bromo-N-(furan-2-yl)pyridine-3-carboxamideStructure10Anticancer
N-(furan-2-yl)-N-hydroxypropylpyridineStructure12.5Antimicrobial

Q & A

Q. What are the standard synthetic routes for N-[3-(Furan-2-yl)-3-hydroxypropyl]pyridine-2-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of furan-2-carbaldehyde with a hydroxypropylamine derivative to form the furan-hydroxypropyl intermediate. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions such as over-oxidation of the furan ring .
  • Step 2: Coupling the intermediate with pyridine-2-carboxylic acid via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt). Stoichiometric ratios and pH control (6.5–7.5) are critical to maximize coupling efficiency .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity. Yield optimization may require iterative adjustment of reaction times and catalyst loading (e.g., 10–20 mol% DMAP) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign signals for the furan (δ 6.2–7.4 ppm), hydroxypropyl (δ 1.8–3.5 ppm), and pyridine (δ 7.5–8.5 ppm) moieties. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
  • X-ray Crystallography:
    • Single-crystal diffraction (Mo-Kα radiation) with SHELXL or SIR97 software for structure refinement. Hydrogen bonding patterns (e.g., O–H···N interactions) can be analyzed to confirm stereochemistry .
  • Mass Spectrometry (MS):
    • High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns, ensuring no residual starting materials .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

Methodological Answer:

  • Solubility: The compound is polar due to the hydroxypropyl and amide groups. Use DMSO or methanol for stock solutions (10–50 mM). For aqueous buffers (e.g., PBS), add 1–5% co-solvents (e.g., PEG-400) to prevent precipitation .
  • Stability:
    • Store at –20°C under inert gas (N2/Ar) to prevent oxidation of the furan ring.
    • Monitor degradation via HPLC (C18 column, 254 nm) over 72 hours in physiological pH (7.4) to assess hydrolytic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Comparative Assay Design:
    • Replicate studies using standardized protocols (e.g., ATP-based cell viability assays for cytotoxicity, IC50 determination with triplicate measurements). Control for batch-to-batch compound variability via LC-MS purity checks (>95%) .
  • Structural Analogs:
    • Synthesize derivatives (e.g., replacing furan with thiophene) to isolate the contribution of specific functional groups to activity. Compare dose-response curves to identify structure-activity relationships (SARs) .
  • Target Validation:
    • Use CRISPR knockouts or siRNA silencing of putative targets (e.g., kinases) to confirm mechanistic specificity .

Q. What computational strategies are used to predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Prioritize binding poses with hydrogen bonds between the amide group and catalytic residues (e.g., Asp/Glu) .
  • Molecular Dynamics (MD) Simulations:
    • Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes. Calculate binding free energies (MM-PBSA/GBSA) to rank affinity .
  • Quantum Mechanics (QM):
    • DFT calculations (B3LYP/6-31G*) to map electron density distributions, identifying reactive sites (e.g., furan ring for electrophilic attack) .

Q. How can stereochemical outcomes in synthesis be controlled, especially for the hydroxypropyl moiety?

Methodological Answer:

  • Chiral Catalysts:
    • Use Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to isolate the desired (R)- or (S)-hydroxypropyl enantiomer .
  • Reaction Monitoring:
    • Chiral HPLC (Chiralpak AD-H column) to track enantiomeric excess (ee) during synthesis. Optimize reaction temperature (–10°C to 25°C) to minimize racemization .
  • Crystallization-Induced Diastereomer Resolution:
    • Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to separate diastereomers .

Data Contradiction Analysis Example:
If conflicting cytotoxicity data arise between studies:

Verify cell line authenticity (STR profiling).

Standardize assay conditions (e.g., serum concentration, incubation time).

Cross-validate with orthogonal methods (e.g., flow cytometry for apoptosis vs. ATP assays) .

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